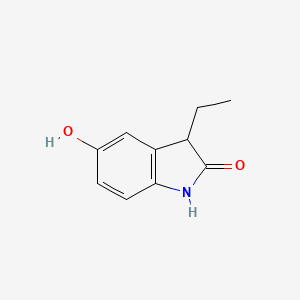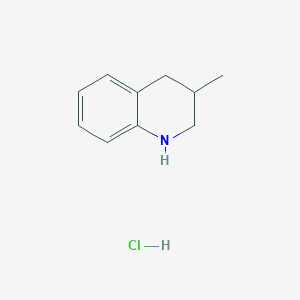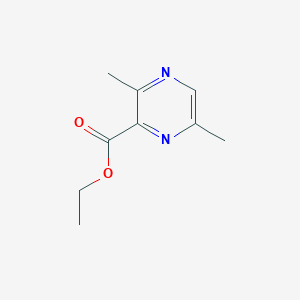![molecular formula C10H12N2O B11911782 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)
2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a propanol group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . Another method involves the Sandmeyer reaction of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines, which is efficient and mild .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed to functionalize the imidazo[1,2-a]pyridine core.
Substitution: The compound can participate in substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or organic peroxides.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to hydroxylated derivatives, while substitution can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent scaffold of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol.
Imidazole: Another heterocyclic compound with a similar structure but different properties.
Uniqueness: this compound is unique due to its fused imidazo[1,2-a]pyridine and propanol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-7-ylpropan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-10(2,13)8-3-5-12-6-4-11-9(12)7-8/h3-7,13H,1-2H3 |
InChI Key |
OHBYTSOKBPFLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=NC=CN2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B11911700.png)





![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)


![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)




